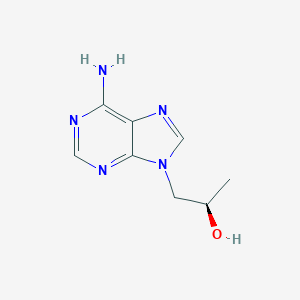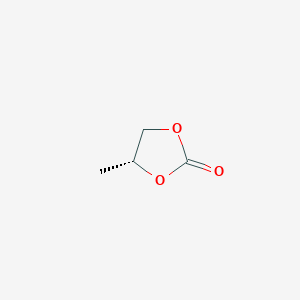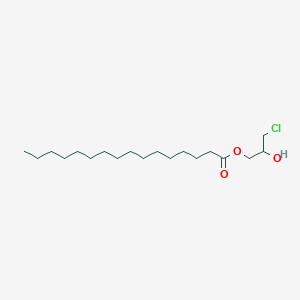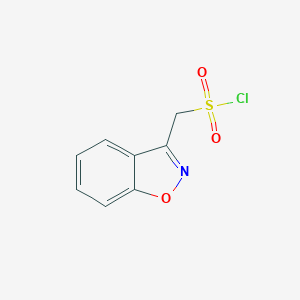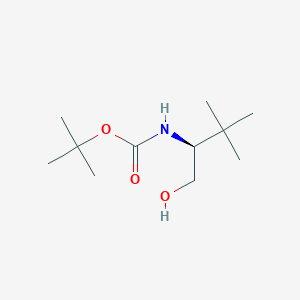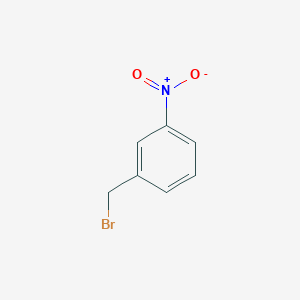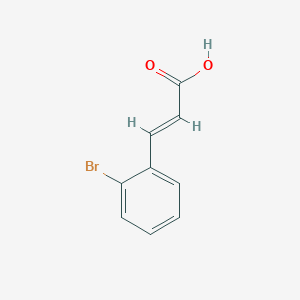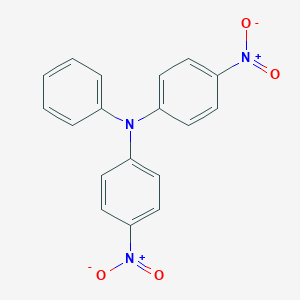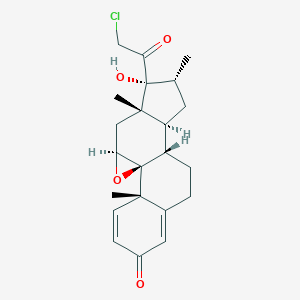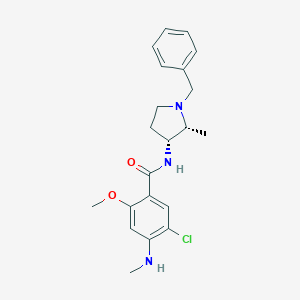
Nemonapride
概览
描述
Synthesis Analysis
Nemonapride's synthesis involves complex chemical processes that have been the subject of research aiming to optimize its production. A notable method includes a nine-step synthesis from D-alanine, involving key steps such as a Birch reduction and the reduction of a pyrrolidinone to pyrrolidine, culminating in coupling with a benzoic acid derivative to yield Nemonapride as a single enantio- and diastereomer (Hoang et al., 2008). Another approach features a protecting-group-free synthesis using europium(III) trifluoromethanesulfonate-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol, demonstrating an efficient pathway to construct the pyrrolidine skeleton (Uesugi et al., 2017).
科研应用
标记多巴胺受体
[^3H]-nemonapride 用于标记D4多巴胺受体和小牛脑中的σ位点,从而揭示这些受体的结合特性(Helmeste, Tang, Li, & Fang, 1997)。
研究多巴胺系统
[^3H]Nemonapride 和 [^3H]spiperone 被广泛用于体内外研究多巴胺系统。它们的Bmax值差异平均为20%,表明结合能力不同(Vile, D'Souza, & Strange, 1995)。
精神分裂症研究
Nemonapride 已被用于研究精神分裂症脑组织中的σ2受体结合,为精神分裂症的神经学基础提供了见解(Helmeste, Tang, Bunney, Potkin, & Jones, 1996)。
药代动力学研究
已开发了一种涉及高效液相色谱法的方法,用于监测精神分裂症患者中nemonapride水平,有助于研究其药代动力学(Nagasaki, Ohkubo, Sugawar, Yasui, Ohtani, & Kaneko, 1998)。
氚放射自显影
[^3H]nemonapride 对DA D2样受体显示高亲和力和选择性,使其成为氚放射自显影的首选化合物(Marzella & Copolov, 1997)。
探索σ受体
在纹状体等脑区的nemonapride结合可能包括σ受体成分,有助于理解D4多巴胺受体结合(Helmeste, Tang, Fang, & Li, 1996)。
催乳素反应研究
nemonapride 治疗显著增加精神分裂症患者的催乳素浓度,表明该药物具有强大的D2受体阻滞特性(Otani et al., 1997)。
抗精神病潜力
nemonapride,与其他药物如D,L-砜匹利德一起,显示出减少大鼠中脑活跃多巴胺神经元数量的抗精神病潜力(Skarsfeldt, 1993)。
体内结合研究
[^11C]NEM 在体内不仅结合到纹状体中的多巴胺D2样受体,还结合到其他区域如皮层和小脑中的σ受体(Ishiwata & Senda, 1999)。
高分辨率结构
DRD4多巴胺受体与nemonapride结合的高分辨率晶体结构导致了DRD4选择性激动剂的发现(Wang et al., 2017)。
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
未来方向
The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and nemonapride) .
性质
IUPAC Name |
N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116422 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nemonapride | |
CAS RN |
187139-87-3, 75272-39-8 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187139-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemonapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75272-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemonapride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMONAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



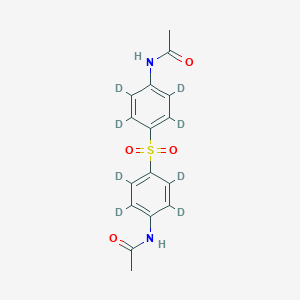
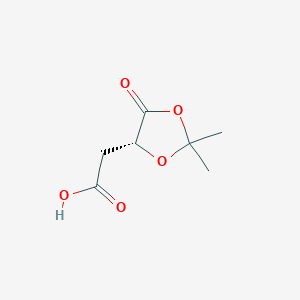
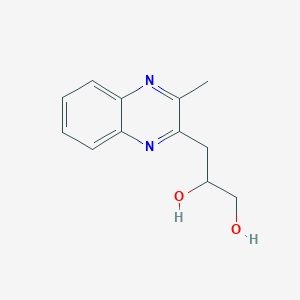
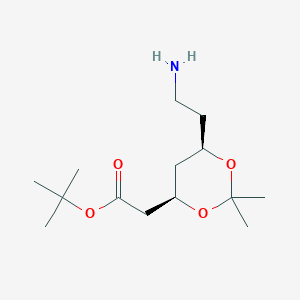
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
